molecular formula C11H7BrN2O2 B11845705 Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate CAS No. 925672-87-3

Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate

Cat. No.: B11845705
CAS No.: 925672-87-3
M. Wt: 279.09 g/mol
InChI Key: DLORCFNKNRMRFO-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate is an organic compound with a complex structure that includes bromine, cyano, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate typically involves the reaction of 5-bromo-2-cyanobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate involves its interaction with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The ester group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(5-bromo-2-cyanophenyl)amino]methyl}benzoate
  • 2-(5-bromo-2-cyanophenyl)acetic acid
  • 2-amino-5-fluoropyridine

Uniqueness

Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate is unique due to its combination of bromine, cyano, and ester functional groups, which provide a versatile platform for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .

Biological Activity

Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

This compound has the molecular formula C12H8BrN3O2C_{12}H_{8}BrN_{3}O_{2} and a molecular weight of approximately 251.09 g/mol. The presence of bromine and cyano groups contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, including:

Anticancer Activity

Research has demonstrated that compounds related to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, a study on structurally related biphenyl derivatives showed IC50 values ranging from 19.41 µM to 29.27 µM against human tumor cell lines, indicating their potential as anticancer agents .

Enzyme Interaction Studies

The interaction studies involving this compound focus on its binding affinities with specific enzymes. For instance, the compound’s potential as an inhibitor for aspartate transcarbamoylase (ATC) has been suggested based on structural modeling . This enzyme is a target for malaria drug development, highlighting the compound's relevance in infectious disease research.

Cytotoxicity Profiles

A comparative analysis of similar compounds revealed that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50/EC50 ValuesReference
Methyl 2-(5-bromo-2-hydroxyphenyl)acetateAnticancer~25 µM
Methyl 2-(5-bromo-4-cyanophenyl)acetateAntimicrobialNot specified
Methyl 2-(5-bromo-3-cyanophenyl)acetateEnzyme Inhibition (ATC)Not specified

Properties

CAS No.

925672-87-3

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate

InChI

InChI=1S/C11H7BrN2O2/c1-16-11(15)10(6-14)9-4-8(12)3-2-7(9)5-13/h2-4,10H,1H3

InChI Key

DLORCFNKNRMRFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1=C(C=CC(=C1)Br)C#N

Origin of Product

United States

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